Sitagliptin Hydrochloride
概要
説明
Sitagliptin Hydrochloride is an anti-diabetic medication used primarily to treat type 2 diabetes mellitus. It belongs to the class of dipeptidyl peptidase-4 (DPP-4) inhibitors, which work by increasing the production of insulin and decreasing the production of glucagon by the pancreas . This compound is known for its ability to improve glycemic control in adults with type 2 diabetes .
準備方法
Synthetic Routes and Reaction Conditions: Two effective processes have been developed for the preparation of Sitagliptin Hydrochloride. One approach involves chemical resolution, which obtains R-sitagliptin in five steps from commercially available starting materials using sodium borohydride to reduce the enamine and then using (−)-di-p-toluoyl-L-tartaric acid to resolve racemates . Another method involves asymmetric hydrogenation of β-ketomide routes .
Industrial Production Methods: The preparation of this compound monohydrate crystal form involves dissolving Sitagliptin, a hydrochloric acid/ester solvent, and water, followed by cooling, suction filtration, and drying . This method ensures high yield and purity of the compound.
化学反応の分析
Types of Reactions: Sitagliptin Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Common reagents used in these reactions include sodium borohydride for reduction and hydrochloric acid for crystallization .
Major Products: The major products formed from these reactions include this compound monohydrate and other crystalline forms .
科学的研究の応用
Sitagliptin Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used in the development of new synthetic routes and analytical methods.
Biology: It is studied for its effects on human dendritic cells and its potential immunomodulatory properties.
Medicine: It is primarily used to treat type 2 diabetes mellitus by improving glycemic control.
Industry: It is produced on a large scale for pharmaceutical use, with significant commercial value.
作用機序
Sitagliptin Hydrochloride works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which breaks down incretins such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . By inhibiting DPP-4, this compound increases the levels of active incretins, leading to increased insulin release and decreased glucagon levels in a glucose-dependent manner .
類似化合物との比較
Metformin Hydrochloride: Another anti-diabetic medication that improves how the body responds to insulin.
Vildagliptin: Another DPP-4 inhibitor used to treat type 2 diabetes.
Uniqueness: Sitagliptin Hydrochloride is unique in its specific inhibition of DPP-4, leading to a more targeted increase in insulin production and decrease in glucagon production compared to other anti-diabetic medications . It is also known for its good safety and tolerability profile .
生物活性
Sitagliptin hydrochloride is a potent oral medication primarily used in the management of type 2 diabetes mellitus. It functions as a dipeptidyl peptidase-4 (DPP-4) inhibitor, which plays a crucial role in enhancing glucose homeostasis by modulating incretin hormones. This article delves into the biological activity of this compound, including its mechanisms of action, pharmacokinetics, efficacy in clinical studies, and safety profile.
Sitagliptin inhibits the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP). By preventing this degradation, sitagliptin increases the levels of active incretins, leading to several physiological effects:
- Increased Insulin Secretion : Sitagliptin enhances insulin release from pancreatic beta cells in a glucose-dependent manner, meaning that insulin is released primarily when blood glucose levels are elevated.
- Decreased Glucagon Secretion : The drug reduces glucagon levels, which helps lower blood glucose levels by inhibiting hepatic glucose production.
- Improved Glycemic Control : The overall effect results in lower hemoglobin A1c (HbA1c) levels and improved fasting plasma glucose (FPG) levels in patients with type 2 diabetes .
Pharmacokinetics
The pharmacokinetic profile of sitagliptin is characterized by:
- Bioavailability : Approximately 87% when taken orally.
- Peak Plasma Concentration : Achieved within 2 hours post-administration.
- Volume of Distribution : About 198 L.
- Protein Binding : Approximately 38% .
Table 1: Pharmacokinetic Parameters of Sitagliptin
Parameter | Value |
---|---|
Bioavailability | 87% |
Peak Plasma Concentration | 2 hours |
Volume of Distribution | 198 L |
Protein Binding | 38% |
Efficacy in Clinical Studies
Numerous studies have demonstrated the efficacy of sitagliptin in managing glycemic control among patients with type 2 diabetes. One notable study involved older adults with T2D, where sitagliptin treatment resulted in significant improvements in glycemic parameters over a 12-month period.
Case Study Summary
A randomized controlled trial enrolled 176 patients aged over 70 years. The results indicated:
- Fasting Plasma Glucose Reduction : Mean reduction of -27.2 mg/dL in the sitagliptin group versus +0.5 mg/dL in the control group (P < 0.0001).
- HbA1c Reduction : A decrease of -0.61% for sitagliptin compared to -0.29% for controls (P < 0.01).
- Glycated Albumin : A reduction of -2.39% in the sitagliptin group versus -0.93% in controls .
Table 2: Glycemic Control Outcomes
Parameter | Sitagliptin Group | Control Group | P-value |
---|---|---|---|
FPG Reduction (mg/dL) | -27.2 | +0.5 | <0.0001 |
HbA1c Reduction (%) | -0.61 | -0.29 | <0.01 |
Glycated Albumin Reduction (%) | -2.39 | -0.93 | <0.001 |
Safety Profile
Sitagliptin is generally well-tolerated with a favorable safety profile. Common adverse effects include gastrointestinal symptoms, headache, and nasopharyngitis; however, serious adverse events are rare.
Long-term Safety Observations
In long-term studies, no significant deterioration was observed in renal function or other critical health parameters among patients treated with sitagliptin . Additionally, it has been noted that sitagliptin does not lead to weight gain, which is often a concern with other antidiabetic medications.
特性
IUPAC Name |
(3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F6N5O.ClH/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;/h4,6,9H,1-3,5,7,23H2;1H/t9-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXSHNOORJKXDW-SBSPUUFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClF6N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
486459-71-6 | |
Record name | Sitagliptin hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0486459716 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-3-Amino-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butane-1-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SITAGLIPTIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IEL0A0OS7E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。